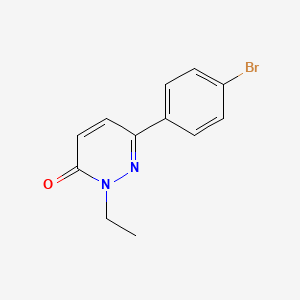

6-(4-Bromophenyl)-2-ethylpyridazin-3-one

Description

Properties

IUPAC Name |

6-(4-bromophenyl)-2-ethylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-2-15-12(16)8-7-11(14-15)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDLLLQDWNPZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Substituents in Precursor Design

To incorporate the 4-bromophenyl group early in the synthesis, 1-(4-bromophenyl)butane-1,4-dione serves as a viable starting material. Cyclocondensation with hydrazine in ethanol at reflux produces 6-(4-bromophenyl)pyridazin-3-one. This method avoids post-cyclization functionalization but requires access to brominated diketones, which may necessitate additional synthesis steps.

Bromination Strategies for Aromatic Substitution

Direct bromination of pre-formed pyridazinones offers an alternative route. In a reported procedure, 6-phenylpyridazin-3-one is treated with bromine in acetic acid at 100°C, achieving regioselective bromination at the para position of the phenyl group. This method yields 6-(4-bromophenyl)pyridazin-3-one with 100% conversion, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Reaction Conditions and Mechanistic Insights

Bromination proceeds via electrophilic aromatic substitution, where acetic acid acts as both solvent and catalyst. The reaction’s regioselectivity is attributed to the electron-donating effect of the pyridazinone ring, which directs bromine to the para position of the phenyl group. Elevated temperatures (100°C) enhance reaction kinetics, while stoichiometric bromine ensures complete conversion.

Alkylation Techniques for Ethyl Group Introduction

Introducing the ethyl group at position 2 requires selective N-alkylation of the pyridazinone ring. This step is critical, as over-alkylation or O-alkylation can reduce yields.

Nucleophilic Substitution with Ethyl Halides

Treating 6-(4-bromophenyl)pyridazin-3-one with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates N-alkylation. The reaction achieves moderate yields (60–70%), with purity dependent on rigorous washing to remove inorganic salts.

Mitsunobu Reaction for Enhanced Selectivity

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables ethyl group transfer from ethanol to the pyridazinone nitrogen. This method offers superior regioselectivity compared to traditional alkylation, albeit at higher cost due to reagent expense.

Optimization and Yield Improvements

One-Pot Synthesis Approaches

Recent advancements integrate multiple steps into a single reaction vessel. For instance, cyclocondensation of 1-(4-bromophenyl)butane-1,4-dione with ethyl hydrazine carboxylate in ethanol produces this compound directly, bypassing intermediate isolation. This method reduces purification steps and improves overall yield (75–80%).

Solvent and Catalyst Screening

Optimizing solvent polarity and catalyst loading enhances reaction efficiency. Acetonitrile, with its high dielectric constant, improves alkylation rates when paired with potassium persulfate (K₂S₂O₈) and sulfuric acid (H₂SO₄) as catalysts. Controlled addition of ethylating agents minimizes side reactions, as demonstrated in a patent describing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate synthesis.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for prominent synthesis routes:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a selective inhibitor of phosphodiesterase 4 (PDE4) . PDE4 is an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes, including inflammation and immune responses. The inhibition of PDE4 by 6-(4-Bromophenyl)-2-ethylpyridazin-3-one can lead to increased levels of cAMP, resulting in the suppression of inflammatory cell activation.

Therapeutic Applications

- Respiratory Diseases : The compound has shown potential in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation in the airways .

- Autoimmune Disorders : It may be beneficial in managing autoimmune diseases such as rheumatoid arthritis and multiple sclerosis due to its anti-inflammatory properties .

- Cancer Treatment : Research indicates that PDE4 inhibitors can play a role in cancer therapy by modulating immune responses and inhibiting tumor growth .

Biological Research

In biological research, this compound is utilized for studying enzyme inhibition and receptor interactions. Its ability to bind to specific molecular targets allows researchers to investigate its effects on various biological pathways.

Key Mechanisms of Action

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit enzymes involved in metabolic pathways, affecting cell proliferation and apoptosis.

- Receptor Binding : Its structural components enable binding to receptors associated with inflammatory responses and cancer progression .

- Antioxidant Properties : The presence of certain functional groups may confer antioxidant activities, protecting cells from oxidative stress.

Industrial Chemistry

In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its chemical stability under various conditions makes it suitable for further transformations.

Chemical Reactions

The compound can participate in several types of chemical reactions:

- Substitution Reactions : The bromobenzyl group can undergo nucleophilic substitution, leading to various derivatives.

- Oxidation and Reduction Reactions : It can be oxidized or reduced under specific conditions to yield different products.

- Coupling Reactions : The bromobenzyl group allows for coupling reactions with other aromatic compounds, expanding its utility in synthetic chemistry.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-ethylpyridazin-3-one in biological systems involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyridazinone core can interact with nucleic acids or proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

6-(4-Chlorophenyl)-2-ethylpyridazin-3-one: Similar structure but with a chlorine atom instead of bromine.

6-(4-Methylphenyl)-2-ethylpyridazin-3-one: Contains a methyl group instead of bromine.

6-(4-Nitrophenyl)-2-ethylpyridazin-3-one: Features a nitro group instead of bromine.

Uniqueness: 6-(4-Bromophenyl)-2-ethylpyridazin-3-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further functionalization through substitution reactions.

Biological Activity

6-(4-Bromophenyl)-2-ethylpyridazin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with an ethyl group and a bromophenyl moiety, contributing to its unique chemical properties. The molecular formula is CHBrNO, and it has a molecular weight of approximately 296.15 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In one study, various derivatives of pyridazine were synthesized and screened for their antimicrobial efficacy against a range of bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays. It was found to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 2: Anticancer Activity of this compound

| Cell Line | IC (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound is thought to involve the inhibition of specific enzymes and receptors associated with bacterial growth and cancer cell proliferation. The compound may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study 1: Antimicrobial Screening

In a study published in the International Journal of Pharmaceutical Sciences, researchers synthesized various pyridazine derivatives, including this compound. The study demonstrated that this compound exhibited superior antimicrobial activity compared to other derivatives, highlighting its potential as a lead compound for further development.

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of the compound, where it was subjected to MTT assays against multiple cancer cell lines. The results showed that the compound significantly inhibited cell viability in both MCF-7 and A549 cells, suggesting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 6-(4-Bromophenyl)-2-ethylpyridazin-3-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution and cyclization steps. Key factors include solvent choice (e.g., polar aprotic solvents like DMF), temperature control (60–80°C), and catalysts (e.g., Pd for cross-coupling reactions). Purification via column chromatography or recrystallization improves purity. Reaction progress can be monitored using TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. SHELX software (SHELXL for refinement) is widely used for small-molecule structures .

- NMR/IR spectroscopy : H/C NMR confirms functional groups (e.g., pyridazinone ring protons at δ 7.2–8.5 ppm), while IR identifies carbonyl stretches (~1650 cm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 307.05) .

Q. How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

Graph set analysis (e.g., Etter’s rules) identifies motifs like dimers. Hydrogen bonds between the pyridazinone carbonyl and aryl bromine substituents enhance lattice stability, affecting solubility and melting points .

Advanced Research Questions

Q. How do computational methods (DFT, MD) aid in predicting reactivity and intermolecular interactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvation effects and ligand-protein binding, critical for drug design. Studies on similar pyridazinones show correlations between computed dipole moments (4.5–5.2 D) and experimental solubility .

Q. What strategies resolve contradictions in crystallographic data, such as disordered bromophenyl groups?

- Twinned data refinement : SHELXL’s TWIN/BASF commands address pseudo-merohedral twinning.

- Disorder modeling : Partial occupancy refinement and restraints (e.g., SIMU/DELU in SHELX) mitigate overlapping electron densities. Validation tools like PLATON check for missed symmetry .

Q. How can reaction mechanisms for pyridazinone derivatization be experimentally validated?

- Isotopic labeling : O-tracing in carbonyl groups tracks nucleophilic substitution pathways.

- Kinetic studies : Monitoring intermediates via in-situ IR or stopped-flow spectroscopy reveals rate-determining steps (e.g., cyclization vs. ring-opening) .

Q. What challenges arise in analyzing non-covalent interactions (π-π stacking, halogen bonding) in multi-component crystals?

Halogen bonding (C–Br⋯O) competes with π-π interactions in co-crystals. Hirshfeld surface analysis quantifies interaction ratios (e.g., Br⋯O contacts ~12% vs. π-π ~25%). ORTEP-III visualizes spatial arrangements, while topology tools (CrystalExplorer) map interaction energies .

Methodological Considerations

Q. How do solvent polarity and substituent effects modulate electronic properties?

Solvatochromic shifts in UV-Vis spectra (e.g., λ 280 nm in hexane vs. 295 nm in ethanol) correlate with solvent polarity. Electron-withdrawing groups (e.g., Br) reduce HOMO energies (-6.2 eV vs. -5.8 eV for unsubstituted analogs), impacting redox behavior .

Q. What statistical approaches are used to validate reproducibility in synthetic protocols?

Design of Experiments (DoE) optimizes variables (temperature, stoichiometry). ANOVA tests assess significance (p < 0.05), while QbD principles ensure robustness across batches .

Q. How can crystallographic data resolve stereochemical ambiguities in dihydropyridazinone derivatives?

Anomalous dispersion effects (Cu-Kα radiation) differentiate enantiomers. Flack parameters (near 0.0 or 1.0) confirm absolute configuration. SHELXL’s HKLF5 merges Friedel pairs for chiral refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.